
Phosphinic acid, di-2-furanyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphinic acid, di-2-furanyl-, can be synthesized through several methods. One common approach involves the reaction of furfuryl alcohol with phosphinic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Another method involves the use of furfuryl chloride and phosphinic acid, where the reaction proceeds via nucleophilic substitution.
Industrial Production Methods
Industrial production of phosphinic acid, di-2-furanyl-, often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in a highly pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphinic acid, di-2-furanyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert phosphinic acid derivatives to phosphine oxides or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the furan rings are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as amines or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of phosphinic acid, di-2-furanyl-, can yield phosphonic acids, while reduction can produce phosphine oxides.
Applications De Recherche Scientifique
Phosphinic acid, di-2-furanyl-, has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.
Industry: Phosphinic acid, di-2-furanyl-, is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of phosphinic acid, di-2-furanyl-, involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction is often mediated by the furan rings and the phosphinic acid moiety, which can form hydrogen bonds and other interactions with the target molecules.
Comparaison Avec Des Composés Similaires
Phosphinic acid, di-2-furanyl-, can be compared with other similar compounds such as:
Phosphonic acids: These compounds have a similar structure but differ in their oxidation state and reactivity.
Phosphine oxides: These are reduced forms of phosphinic acids and have different chemical properties.
Phosphonates: These compounds contain a P-C bond and are used in various applications, including as chelating agents and in agriculture.
The uniqueness of phosphinic acid, di-2-furanyl-, lies in its dual furan rings, which impart specific reactivity and binding properties that are not observed in other phosphinic acid derivatives.
Conclusion
Phosphinic acid, di-2-furanyl-, is a versatile compound with significant potential in various scientific and industrial applications Its unique structure and reactivity make it a valuable tool in research and development across multiple fields
Propriétés
Numéro CAS |
65887-64-1 |
|---|---|
Formule moléculaire |
C8H7O4P |
Poids moléculaire |
198.11 g/mol |
Nom IUPAC |
bis(furan-2-yl)phosphinic acid |
InChI |
InChI=1S/C8H7O4P/c9-13(10,7-3-1-5-11-7)8-4-2-6-12-8/h1-6H,(H,9,10) |
Clé InChI |
GKKWPLAHRWSMRB-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)P(=O)(C2=CC=CO2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



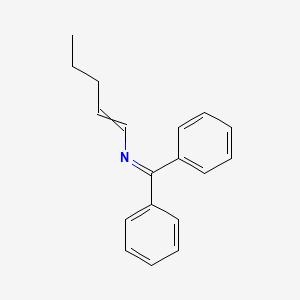

![N-[(2,4-Dihydroxyphenyl)methyl]urea](/img/structure/B14486299.png)
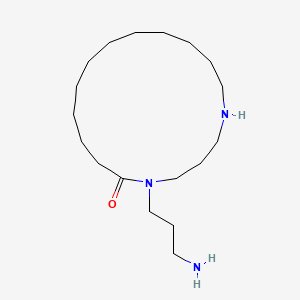
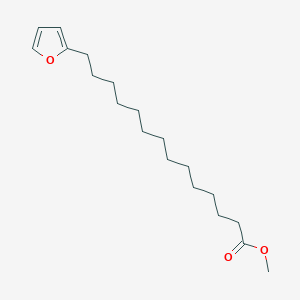

![Bis{2-[2-(hexyloxy)ethoxy]ethyl} hexanedioate](/img/structure/B14486308.png)

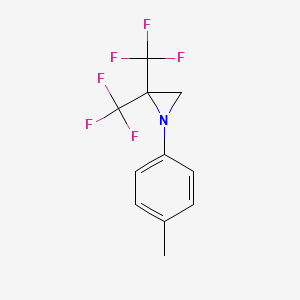

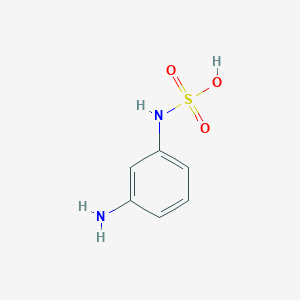

![1,6-Diazabicyclo[3.1.0]hexane](/img/structure/B14486344.png)
